1,5-Dimethylbicyclo[3.2.0]heptan-6-one
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Overview
Description
1,5-Dimethylbicyclo[3.2.0]heptan-6-one is a bicyclic ketone with the molecular formula C10H16O. This compound is characterized by its unique bicyclic structure, which consists of two fused rings. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylbicyclo[3.2.0]heptan-6-one can be synthesized through several methods. One common synthetic route involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using specific reducing agents such as alcohol dehydrogenase from Thermoanaerobium brockii . Another method includes the use of Pseudomonas fluorescens lipase for the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes ensure high enantiomeric excess and yield, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols, such as 6S-alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Alcohols and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethylbicyclo[3.2.0]heptan-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in enzymatic studies to understand enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique structure.
Mechanism of Action
The mechanism of action of 1,5-Dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include enzymatic reduction and oxidation, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-:
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol: This compound has an additional methylene group and a hydroxyl group, making it structurally similar but functionally different.
Uniqueness
1,5-Dimethylbicyclo[3.2.0]heptan-6-one is unique due to its specific arrangement of methyl groups and the ketone functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
13747-87-0 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1,5-dimethylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H14O/c1-8-4-3-5-9(8,2)7(10)6-8/h3-6H2,1-2H3 |
InChI Key |
AVONBUIYVZUQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1(C(=O)C2)C |
Origin of Product |
United States |
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